molecular formula C71H133N19O15 B3029859 Mast Cell Degranulating Peptide HR-1 CAS No. 80533-94-4

Mast Cell Degranulating Peptide HR-1

Cat. No. B3029859
CAS RN: 80533-94-4
M. Wt: 1492.9 g/mol
InChI Key: SOHSNGHGRWZEGQ-VDPGDIOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mast Cell Degranulating Peptide HR-1 is a peptide derived from the giant hornet Vespa orientalis . It has biological effects similar to the mast cell degranulating peptide from bee venom . The treatment of mast cells with this peptide initiates the release of histamine .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C71H133N19O15 . It has a molecular weight of 1492.93 . The amino acid sequence of this peptide is Ile-Asn-Leu-Lys-Ala-Ile-Ala-Ala-Leu-Val-Lys-Lys-Val-Leu-NH2 .


Chemical Reactions Analysis

The this compound is known to stimulate mast cell degranulation via direct activation of G proteins . This process involves the translocation of the peptide into mast cells and the subsequent release of histamine .

Scientific Research Applications

Interactions with Model Membranes

Mast cell degranulating peptides, like HR-1, demonstrate unique biophysical interactions with model membranes. They preferentially bind to anionic bilayers, accumulate, fold, and at very low concentrations, are capable of creating membrane-spanning ion-selective pores. These activities are crucial for understanding their selectivity and potential therapeutic applications, particularly in allergy, autoimmune diseases, and antibiotic therapy (dos Santos Cabrera et al., 2009).

Immunomodulatory Properties

Research indicates that peptides derived from Spirulina maxima, though not directly HR-1, have shown significant inhibition on mast cell degranulation by decreasing β-hexosaminidase release. This highlights the potential of certain peptides in modulating immune responses, particularly in allergic diseases (Vo et al., 2018).

Cellular Mechanisms and Receptor Interactions

Mast cells respond to various stimuli through both immunoglobulin E (IgE)-dependent and independent pathways. Studies have explored the role of different receptors, such as Mas-related G protein-coupled receptor X2 (MrgX2), in mast cell activation. This receptor has been implicated in the action of antimicrobial peptides like LL-37, which can induce mast cell chemotaxis, degranulation, and chemokine production, showcasing the diverse receptor-mediated effects on mast cells (Subramanian et al., 2011).

Neuropeptide-Induced Activation

Neuropeptides such as substance P and nerve growth factor have been shown to activate human mast cell degranulation and chemokine production in a manner that is independent of IgE, highlighting the complex interplay between the nervous system and immune responses. This interaction has direct relevance to neurologically induced inflammatory diseases (Kulka et al., 2008).

Mechanism of Action

Target of Action

The primary target of the Mast Cell Degranulating Peptide HR-1 (MCDP HR-1) is the mast cell , a type of white blood cell that plays a crucial role in the immune system . Mast cells are localized in association with the peripheral nervous system (PNS) and the brain, where they are closely aligned, anatomically and functionally, with neurons and neuronal processes throughout the body . They express receptors for and are regulated by various neurotransmitters, neuropeptides, and other neuromodulators .

Mode of Action

MCDP HR-1 interacts with mast cells to initiate the release of histamine . It binds and inactivates voltage-dependent K+ channels, including fast-inactivating (A-type) and slow-inactivating (delayed rectifier) K+ channels . At low concentrations, MCDP HR-1 can stimulate mast cell degranulation . At higher concentrations, it displays anti-inflammatory activities .

Biochemical Pathways

The action of MCDP HR-1 affects several biochemical pathways. The degranulation of mast cells triggers the immediate release of preformed granular mediators such as histamine and proteases . This is followed by the de novo synthesis and release of lipid mediators (e.g., leukotrienes and prostaglandins) and cytokines such as tumor necrosis factor (TNF) and interleukin (IL)-81 . Through its effect on ionic channels, MCDP HR-1 can induce long term potentiation (LTP) in the CA1 region of the hippocampus .

Pharmacokinetics

It is known that the peptide is a component of honey bee venom and has striking immunological and pharmacological activities . It is also known to be a potent anti-inflammatory agent, but at low concentrations, it is a strong mediator of mast cell degranulation and histamine release .

Result of Action

The result of MCDP HR-1’s action is twofold. At low concentrations, it causes mast cell degranulation, releasing histamine and evoking an inflammatory response . At higher concentrations, it displays anti-inflammatory activities . It is also an epileptogenic neurotoxin, an avid blocker of the potassium channels, and can cause a significant lowering of the blood pressure in rats .

Action Environment

The action of MCDP HR-1 is influenced by various environmental factors. Mast cells are particularly high in tissues innervated by small-caliber sensory A-delta and C-fibers, which are responsible for pain transmission . The close anatomic associations between mast cells and nerves are especially evident at sites of inflammation . Thus, the neural control of mast cell functions has long been proposed .

Biochemical Analysis

Biochemical Properties

Mast Cell Degranulating Peptide HR-1 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with G proteins, leading to the activation of phospholipase C and the subsequent release of calcium from intracellular stores . This interaction is crucial for the degranulation process in mast cells. Additionally, this compound can block potassium channels, which contributes to its neurotoxic effects .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In mast cells, it induces degranulation, leading to the release of histamine, proteases, and other inflammatory mediators . This peptide also affects cell signaling pathways by activating G proteins and phospholipase C, resulting in increased intracellular calcium levels . Furthermore, this compound can influence gene expression and cellular metabolism by modulating the activity of transcription factors and enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to G proteins on the surface of mast cells. This binding leads to the activation of phospholipase C, which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate into inositol trisphosphate and diacylglycerol . Inositol trisphosphate then triggers the release of calcium from intracellular stores, promoting mast cell degranulation. Additionally, this compound can directly interact with potassium channels, inhibiting their function and contributing to its neurotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The peptide is relatively stable at low temperatures, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained degranulation of mast cells and prolonged release of histamine and other mediators . In in vitro studies, the peptide has been shown to maintain its activity for several hours, while in in vivo studies, its effects can last for several days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, the peptide induces mast cell degranulation and histamine release without causing significant toxicity . At higher doses, this compound can cause adverse effects such as hypotension, neurotoxicity, and even death in animal models . Threshold effects have been observed, with a clear dose-response relationship between the concentration of the peptide and the extent of mast cell degranulation .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role in mast cell degranulation. The peptide interacts with enzymes such as phospholipase C and protein kinase C, which are involved in the signaling pathways leading to degranulation . Additionally, this compound can affect metabolic flux by modulating the activity of enzymes involved in the synthesis and degradation of bioactive lipids and other metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The peptide can be taken up by mast cells through receptor-independent mechanisms, involving direct translocation across the plasma membrane . Once inside the cells, this compound localizes to the granules, where it exerts its effects by promoting the release of histamine and other mediators . The distribution of the peptide within tissues is influenced by its interactions with binding proteins and transporters .

Subcellular Localization

This compound is primarily localized to the granules within mast cells. This subcellular localization is crucial for its activity, as it allows the peptide to interact with the components of the degranulation machinery . The peptide does not have specific targeting signals or post-translational modifications that direct it to other compartments or organelles . Its localization to the granules is essential for its role in promoting mast cell degranulation and histamine release .

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H133N19O15/c1-18-41(13)54(76)68(102)87-52(35-53(75)91)66(100)86-50(33-37(5)6)65(99)82-46(26-20-23-29-72)62(96)79-45(17)61(95)90-57(42(14)19-2)71(105)80-43(15)59(93)78-44(16)60(94)85-51(34-38(7)8)67(101)89-55(39(9)10)69(103)83-47(27-21-24-30-73)63(97)81-48(28-22-25-31-74)64(98)88-56(40(11)12)70(104)84-49(58(77)92)32-36(3)4/h36-52,54-57H,18-35,72-74,76H2,1-17H3,(H2,75,91)(H2,77,92)(H,78,93)(H,79,96)(H,80,105)(H,81,97)(H,82,99)(H,83,103)(H,84,104)(H,85,94)(H,86,100)(H,87,102)(H,88,98)(H,89,101)(H,90,95)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-,57-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHSNGHGRWZEGQ-VDPGDIOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H133N19O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746720
Record name L-Isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valyl-L-lysyl-L-lysyl-L-valyl-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80533-94-4
Record name L-Isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valyl-L-lysyl-L-lysyl-L-valyl-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mast Cell Degranulating Peptide HR-1
Reactant of Route 2
Mast Cell Degranulating Peptide HR-1
Reactant of Route 3
Mast Cell Degranulating Peptide HR-1
Reactant of Route 4
Mast Cell Degranulating Peptide HR-1
Reactant of Route 5
Mast Cell Degranulating Peptide HR-1
Reactant of Route 6
Mast Cell Degranulating Peptide HR-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.